molecular formula C7H9BrN2 B1292491 4-bromo-N,N-dimethylpyridin-2-amine CAS No. 946000-27-7

4-bromo-N,N-dimethylpyridin-2-amine

Cat. No.: B1292491
CAS No.: 946000-27-7
M. Wt: 201.06 g/mol
InChI Key: HKZMXPYRQCDFCR-UHFFFAOYSA-N
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Description

4-Bromo-N,N-dimethylpyridin-2-amine is an organic compound with the molecular formula C7H9BrN2. It is a derivative of pyridine, characterized by the presence of a bromine atom at the fourth position and two methyl groups attached to the nitrogen atom at the second position. This compound is commonly used in various chemical reactions and has significant applications in scientific research and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-N,N-dimethylpyridin-2-amine typically involves the bromination of N,N-dimethylpyridin-2-amine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-N,N-dimethylpyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Bromo-N,N-dimethylpyridin-2-amine is widely used in scientific research due to its versatility and reactivity. Some of its applications include:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a building block in drug development.

    Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.

Comparison with Similar Compounds

  • 2-Bromo-N,N-dimethylpyridin-4-amine
  • 4-Chloro-N,N-dimethylpyridin-2-amine
  • 4-Fluoro-N,N-dimethylpyridin-2-amine

Comparison: 4-Bromo-N,N-dimethylpyridin-2-amine is unique due to the presence of the bromine atom at the fourth position, which imparts distinct reactivity compared to its chloro and fluoro analogs. The bromine atom is more reactive in substitution reactions, making it a valuable intermediate in organic synthesis. Additionally, the compound’s dimethylamino group enhances its nucleophilicity, making it a versatile reagent in various chemical transformations .

Properties

IUPAC Name

4-bromo-N,N-dimethylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2/c1-10(2)7-5-6(8)3-4-9-7/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKZMXPYRQCDFCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=CC(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10634097
Record name 4-Bromo-N,N-dimethylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10634097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946000-27-7
Record name 4-Bromo-N,N-dimethylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10634097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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